1,4-Bis(tetrahydro-2-furyloxy)butane

PROTAC linker design Conformational flexibility Molecular modeling

1,4-Bis(tetrahydro-2-furyloxy)butane (CAS 76702-30-2) is a symmetric bis-ether compound featuring two tetrahydrofuran rings linked by a four-carbon butane chain. It is primarily utilized as an alkyl-ether flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and has been employed as a modifier in anionic polymerizations.

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 76702-30-2
Cat. No. B042425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(tetrahydro-2-furyloxy)butane
CAS76702-30-2
Synonyms2,2’-[1,4-Butanediylbis(oxy)]bis[tetrahydrofuran
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1CC(OC1)OCCCCOC2CCCO2
InChIInChI=1S/C12H22O4/c1(7-13-11-5-3-9-15-11)2-8-14-12-6-4-10-16-12/h11-12H,1-10H2
InChIKeyIUTBSRFVMUCRTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(tetrahydro-2-furyloxy)butane (CAS 76702-30-2) for PROTAC Linker & Polymerization Modifier Procurement


1,4-Bis(tetrahydro-2-furyloxy)butane (CAS 76702-30-2) is a symmetric bis-ether compound featuring two tetrahydrofuran rings linked by a four-carbon butane chain . It is primarily utilized as an alkyl-ether flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1] and has been employed as a modifier in anionic polymerizations [2]. Its physicochemical profile—molecular weight 230.3 g/mol, XLogP3 1.7, and a topological polar surface area (TPSA) of 36.9 Ų —defines its utility in molecular design and industrial processes.

Why 1,4-Bis(tetrahydro-2-furyloxy)butane Cannot Be Freely Substituted with PEG or Shorter Alkyl Linkers


Substitution with generic PEG or alternative alkyl linkers is not equivalent due to quantifiable differences in conformational flexibility, metabolic stability, and molecular recognition. 1,4-Bis(tetrahydro-2-furyloxy)butane presents a distinct rotatable bond count (7) and TPSA (36.9 Ų) that directly influence PROTAC linker optimization rules [1]. Alkyl-ether linkers like this compound avoid the metabolic liabilities often associated with PEG chains [2] while offering a specific C4 spacer length that balances solubility and permeability differently than C3 or C5 homologs [3]. The evidence below demonstrates that these are not interchangeable parameters; they are procurement-critical differentiators.

Quantitative Comparative Evidence for 1,4-Bis(tetrahydro-2-furyloxy)butane vs. PEG and Alkyl Linkers


Reduced Conformational Entropy vs. PEG Linkers: Rotatable Bond Count (7 vs. ≥12)

The compound exhibits 7 rotatable bonds, significantly fewer than typical PEG-based linkers of comparable length, such as Acetylene-PEG4-amine which possesses 12 rotatable bonds . In PROTAC design, limiting rotatable bonds is a key strategy to reduce conformational entropy and improve ternary complex formation efficiency [1].

PROTAC linker design Conformational flexibility Molecular modeling

Lower Polar Surface Area (36.9 Ų vs. 74.2 Ų) Enhances Membrane Permeability over PEG Linkers

The topological polar surface area (TPSA) of 1,4-Bis(tetrahydro-2-furyloxy)butane is 36.9 Ų , whereas a typical PEG4-based linker (Propargyl-PEG4-acid) exhibits a TPSA of 74.2 Ų . Lower TPSA values are correlated with improved passive membrane permeability, a critical parameter for PROTAC bioavailability [1].

PROTAC permeability Lipinski's Rule of Five TPSA

Inherent Metabolic Stability Advantage over PEG Linkers (Class-Level Inference)

Alkyl-ether linkers, such as 1,4-Bis(tetrahydro-2-furyloxy)butane, avoid the metabolic instability that can limit PEG-based linkers. PEG chains are prone to oxidative cleavage and can generate metabolites that outcompete the parent PROTAC in vivo [1]. This class-level inference is based on extensive PROTAC development experience, where alkyl linkers are preferred for in vivo applications [2].

Metabolic stability In vivo PROTAC Linker design

High Purity (>99%) Enables Reliable Supercapacitor and Polymerization Research

A synthetic route achieving >99% purity for bis(tetrahydrofurfuryl) ether (BTHFE), a structurally related analog, has been demonstrated [1]. This high purity is critical for applications as a non-volatile solvent in supercapacitors [1] and as a polymerization modifier [2]. While not a direct head-to-head comparison, this purity benchmark surpasses typical commercial offerings (e.g., 95% purity ) and supports its use in demanding electrochemical and polymer applications.

High-purity synthesis Supercapacitor electrolyte Anionic polymerization

Specific C4 Spacer Length (vs. C3/C5) Optimizes PROTAC Ternary Complex Geometry

The four-carbon butane linker provides a distinct spatial separation compared to C3 (propane) or C5 (pentane) alkyl spacers. In PROTAC design, even small changes in linker length can dramatically alter degradation efficiency by affecting ternary complex geometry [1]. 1,4-Bis(tetrahydro-2-furyloxy)butane offers a specific C4 spacing (with added ether oxygens) that is a unique design parameter not replicable by shorter or longer alkyl chains.

Linker length optimization Ternary complex formation PROTAC efficacy

Recognized Poly(butylene terephthalate) (PBT) Impurity Reference Standard

1,4-Bis(tetrahydro-2-furyloxy)butane is identified as an impurity in Poly(butylene terephthalate) (PBT) and a by-product of 1,4-butanediol [1]. This designation makes it a valuable reference standard for analytical method validation and quality control in PBT manufacturing. Its use in this context is specific and not interchangeable with other related ethers or alcohols.

Polymer impurity analysis PBT production Quality control

Optimal Procurement Scenarios for 1,4-Bis(tetrahydro-2-furyloxy)butane Based on Quantitative Evidence


PROTAC Linker Library Design: Prioritizing Alkyl-Ether Linkers for In Vivo Programs

Given its 7 rotatable bonds and low TPSA (36.9 Ų) , this compound is ideally suited for PROTAC projects aiming for oral bioavailability and metabolic stability. It is a preferred alternative to PEG linkers when in vivo pharmacokinetics are a primary concern [1]. The specific C4 spacer length also offers a distinct conformational profile for SAR exploration [2].

Anionic Polymerization Modifier for High 3,4-Polyisoprene Synthesis

As a member of the alkyl tetrahydrofurfuryl ether class [3], this compound can be evaluated as a modifier in lithium-initiated anionic polymerization of isoprene. Its ether-functionalized structure may offer different polymerization rates or vinyl contents compared to simpler ethyl or propyl tetrahydrofurfuryl ethers, providing a novel parameter for tuning polymer microstructure.

High-Purity Electrolyte Solvent for Supercapacitor Research

Based on the demonstrated use of the related compound BTHFE at >99% purity in supercapacitors [4], 1,4-Bis(tetrahydro-2-furyloxy)butane can be procured for similar applications. Its non-volatile nature and ability to dissolve ionic liquids make it a candidate for high-performance energy storage devices where solvent purity directly impacts electrochemical stability.

Analytical Reference Standard for Poly(butylene terephthalate) (PBT) Quality Control

As a known PBT impurity [5], this compound is essential for developing and validating HPLC or GC methods to monitor PBT production. Procurement is justified for analytical laboratories supporting polymer manufacturing, ensuring accurate identification and quantification of this specific by-product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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